9-Methylbenz[a]anthracene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-methylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-6-7-15-12-19-16(11-17(15)10-13)9-8-14-4-2-3-5-18(14)19/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJPMPXTXCFCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C3C(=C2)C=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178520 | |
| Record name | 9-Methylbenz(a)anthracene | |
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Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
| Record name | 9-Methylbenz(a)anthracene | |
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Solubility |
In water, 3.7X10-2 mg/L at 24 °C, In water, 6.60X10-2 mg/L at 27 °C, Insoluble in water, Soluble in ethanol, ether, carbon tetrachloride, chloroform, xylene, carbon disulfide | |
| Record name | 9-Methylbenz(a)anthracene | |
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Vapor Pressure |
0.00000025 [mmHg] | |
| Record name | 9-Methylbenz(a)anthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3367 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Needles from alcohol | |
CAS No. |
2381-16-0 | |
| Record name | 9-Methylbenz[a]anthracene | |
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| Record name | 9-Methylbenz(a)anthracene | |
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| Record name | 9-Methylbenz[a]anthracene | |
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| Record name | 9-Methylbenz(a)anthracene | |
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| Record name | 9-METHYLBENZ(A)ANTHRACENE | |
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| Record name | 9-METHYLBENZ(A)ANTHRACENE | |
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| Record name | 9-Methylbenz(a)anthracene | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
152.5 °C | |
| Record name | 9-Methylbenz(a)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4053 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Environmental Dynamics and Occurrence of 9 Methylbenz a Anthracene
Sources and Environmental Release Mechanisms of Methylated PAHs
Methylated polycyclic aromatic hydrocarbons (PAHs), including 9-Methylbenz[a]anthracene, originate from both natural and anthropogenic sources, with the latter being the predominant contributor to environmental contamination. service.gov.ukhbm4eu.eu The primary formation mechanism for these compounds is the incomplete combustion of organic materials. hbm4eu.eutpsgc-pwgsc.gc.caoup.com
Anthropogenic sources are widespread and are often associated with industrial activities and urban development. oup.com Key contributors include:
Industrial Processes: Coal tar production, coking plants, aluminum smelters, and the production of bitumen and asphalt (B605645) are significant sources of PAHs. tpsgc-pwgsc.gc.canih.gov The wood preservative industry, particularly the use of creosote, also releases these compounds into the environment. tpsgc-pwgsc.gc.ca
Combustion of Fossil Fuels: Exhaust from vehicles, especially those with diesel engines, is a major source of PAHs in urban areas. service.gov.uknih.govcdc.gov Residential and commercial heating using wood, coal, or other biomass fuels also contributes significantly to PAH emissions. nih.govcdc.gov
Waste Incineration: Municipal and industrial waste incinerators are also recognized sources of these compounds. nih.govcdc.gov
Oil Spills and Petroleum Refining: Crude oil and its refined products contain a significant proportion of alkylated PAHs, which can be released into the environment through spills and refining processes. oup.com
Natural sources of methylated PAHs include forest fires and volcanic eruptions. service.gov.ukcdc.gov There is also evidence of biological production by certain plants and bacteria, as well as formation during the degradation of vegetative matter. hbm4eu.eu
The release of these compounds into the environment occurs through various mechanisms. Atmospheric emissions from combustion sources are a primary pathway, where PAHs can be released as vapors or adsorbed onto particulate matter. hbm4eu.eucdc.gov Industrial effluents can discharge PAHs directly into water bodies. nih.gov Furthermore, spills and leaks of petroleum products can lead to direct contamination of soil and water. oup.com
Table 1: Major Anthropogenic Sources of Methylated PAHs
| Source Category | Specific Examples |
| Industrial Processes | Coal tar and asphalt production, Coking plants, Aluminum smelters, Wood preservation (creosote) |
| Fossil Fuel Combustion | Vehicle exhaust (diesel and gasoline), Residential and commercial heating (wood, coal) |
| Waste Management | Municipal and industrial waste incineration |
| Petroleum Industry | Oil spills, Petroleum refining |
Environmental Transport and Distribution Pathways (e.g., atmospheric, aquatic, soil matrices)
Once released, this compound and other methylated PAHs are subject to various transport and distribution processes that determine their fate in the environment. These pathways are largely governed by the physicochemical properties of the compounds, such as their low water solubility and high hydrophobicity. tpsgc-pwgsc.gc.capjoes.com
Atmospheric Transport: PAHs enter the atmosphere primarily from combustion sources. nih.gov In the atmosphere, they exist in both the gas phase and adsorbed to particulate matter. hbm4eu.eu The partitioning between these two phases depends on the molecular weight of the compound and the ambient temperature, with higher molecular weight PAHs being more associated with particles. hbm4eu.eu Atmospheric transport can occur over long distances, leading to the deposition of these compounds in remote areas, far from their original source. oup.com Removal from the atmosphere occurs through wet and dry deposition. service.gov.ukhbm4eu.eu
Aquatic Transport: In aquatic environments, methylated PAHs have very low solubility in water. tpsgc-pwgsc.gc.cachemicalbook.com Consequently, they tend to adsorb strongly to suspended particles and sediments. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca This partitioning behavior means that a significant portion of these compounds in aquatic systems is found in the sediment rather than the water column. ccme.ca Transport in aquatic systems is therefore closely linked to the movement of suspended solids.
Soil and Sediment Distribution: In soil and sediment, this compound and its analogues exhibit very strong adsorption to organic matter. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca This high affinity for organic carbon limits their mobility and bioavailability. pjoes.com As a result, these compounds tend to accumulate in the upper layers of soil and in the sediments of water bodies. service.gov.uknj.gov Volatilization from soil surfaces can occur, but for higher molecular weight PAHs, this is generally a slow process. service.gov.uktpsgc-pwgsc.gc.ca Leaching into groundwater is also limited due to their strong adsorption to soil particles. tpsgc-pwgsc.gc.ca
Table 2: Environmental Compartment Distribution of this compound and Analogues
| Environmental Matrix | Predominant State/Association | Key Transport/Distribution Processes |
| Atmosphere | Gas phase and adsorbed to particulate matter | Long-range atmospheric transport, Wet and dry deposition |
| Water | Adsorbed to suspended solids and sediment | Particle transport and settling |
| Soil/Sediment | Adsorbed to organic matter | Limited mobility, Accumulation in upper layers |
Environmental Persistence and Biodegradation Potential of this compound Analogues
The environmental persistence of this compound and its analogues is influenced by a combination of their chemical structure and environmental conditions. Their low water solubility and tendency to adsorb to soil and sediment contribute to their long-term presence in the environment. tpsgc-pwgsc.gc.capjoes.com
Persistence: PAHs, particularly those with higher molecular weights, are known for their persistence. pjoes.com They can remain in the environment for extended periods, with half-lives in soil that can range from months to years. service.gov.uk The presence of a methyl group can affect the rate of degradation, in some cases making the compound more resistant to breakdown compared to its unsubstituted parent compound.
Biodegradation: Microbial degradation is a key process for the removal of PAHs from the environment. pjoes.commdpi.comoup.com A variety of bacteria and fungi have been shown to degrade these compounds. pjoes.comoup.com The initial step in the aerobic biodegradation of PAHs typically involves the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings. oup.comnih.govnih.gov This is followed by ring cleavage and further metabolism, ultimately leading to the potential for complete mineralization to carbon dioxide and water. mdpi.comnih.gov
However, the degradation of methylated PAHs can be more complex. The position of the methyl group can influence the enzymatic attack and the subsequent metabolic pathway. oup.com In some instances, methylation can lead to the formation of dead-end products that are resistant to further degradation. oup.comnih.gov For example, the metabolism of some methylated PAHs can result in the formation of O-methylated derivatives which may halt the degradation process. oup.comnih.gov
Photodegradation: In addition to microbial degradation, photodegradation can be a significant removal pathway for PAHs present in the atmosphere or at the surface of water and soil. researchgate.net Studies on 9-methylanthracene, a related compound, have shown that it is susceptible to photo-oxidation, leading to the formation of various degradation products such as anthracenecarbaldehydes and hydroxy compounds. researchgate.net The methyl group in the 9-position of the anthracene (B1667546) molecule appears to make it less stable and more prone to decomposition upon exposure to light. researchgate.net
Table 3: Factors Influencing the Environmental Persistence of this compound Analogues
| Factor | Influence on Persistence |
| Chemical Structure | High molecular weight and hydrophobicity increase persistence. Methyl group position can affect degradation rates. |
| Environmental Matrix | Strong adsorption to soil and sediment organic matter reduces bioavailability and degradation. |
| Microbial Activity | Presence of adapted microbial communities can enhance biodegradation. |
| Sunlight Exposure | Photodegradation can be a significant removal pathway for compounds at the surface. |
Chemical Synthesis and Derivatization Methodologies for 9 Methylbenz a Anthracene
Strategic Approaches for Benz[a]anthracene Skeleton Construction
The construction of the tetracyclic benz[a]anthracene skeleton is the foundational step in the synthesis of its methylated derivatives. Various strategic approaches have been developed to assemble this fused four-ring system.
One modern and versatile strategy involves a sequence of a Suzuki-Miyaura reaction, isomerization, and a ring-closing metathesis reaction. benthamdirect.com This approach allows for the methodical construction of the benzene (B151609) ring onto a naphthalene (B1677914) precursor. benthamdirect.com For instance, a substituted dibromonaphthalene can be coupled with a boronate diester via the Suzuki reaction, followed by isomerization of an allyl substituent to a styrene, which then undergoes ring-closing metathesis to form the final benz[a]anthracene structure. benthamdirect.com
Classic methods, such as the Haworth synthesis , remain relevant. This method typically involves the Friedel-Crafts acylation of a naphthalene derivative with phthalic anhydride, followed by a series of reduction and cyclization steps to yield the benz[a]anthracene core. nist.gov Another traditional approach is the Elbs reaction , which involves the cyclodehydration of o-methyl- or o-methylene-substituted diarylketones at high temperatures to form the polycyclic aromatic hydrocarbon. researchgate.net
The Diels-Alder reaction offers another powerful route. This [4+2] cycloaddition can be employed to construct the angularly fused ring skeleton with a high degree of regiochemical control, for example, by reacting a 1,3-diene with a dienophile like benzyne. wikipedia.org Other methods include Friedel-Crafts condensations of various appropriate compounds and condensation reactions that utilize organometallic reagents reacting with substituted naphthalic or phthalic anhydrides. acs.org
Table 1: Key Strategies for Benz[a]anthracene Skeleton Construction
| Method | Description | Key Reactions |
|---|---|---|
| Suzuki-Miyaura/Metathesis | A multi-step strategy building a benzene ring onto a naphthalene core. benthamdirect.com | Suzuki-Miyaura coupling, Isomerization, Ring-Closing Metathesis. benthamdirect.com |
| Haworth Synthesis | A classic method involving acylation and cyclization. nist.gov | Friedel-Crafts Acylation, Clemmensen Reduction, Cyclization. nist.gov |
| Elbs Reaction | High-temperature cyclodehydration of diarylketones. researchgate.net | Pyrolytic Cyclization. researchgate.net |
| Diels-Alder Reaction | A cycloaddition reaction to form the angular ring. wikipedia.org | [4+2] Cycloaddition. wikipedia.org |
| Friedel-Crafts Condensation | Condensation of appropriate phenyl and naphthyl compounds. acs.org | Friedel-Crafts Acylation/Alkylation. acs.org |
Specific Synthesis Methods for Methylated Benz[a]anthracenes and Reference Standards
Once the core skeleton is established, or concurrently during its construction, methyl groups can be introduced at specific positions. The synthesis of methylated reference standards is vital for analytical and toxicological research. hpc-standards.comresearchgate.netgcms.cz
A modified approach has been detailed for the synthesis of 5- and 6-methylbenz[a]anthracenes. nih.gov This method can start from 2-methylnaphthalene, which is converted to a keto acid intermediate that is then cyclized using concentrated sulfuric acid to form the corresponding methylbenz[a]anthracene-7,12-dione. nih.gov The dione (B5365651) can be subsequently reduced to the final methylated benz[a]anthracene. nih.gov
For other isomers, such as 11-methylbenz[a]anthracene, a palladium-catalyzed reaction has been employed. A general procedure for synthesizing polycyclic aromatic hydrocarbons involves reacting a substrate with reagents like palladium diacetate, silver trifluoroacetate, and trifluoromethanesulfonic acid in a sealed tube. scilit.com This method has been successfully applied to produce the 11-methyl derivative. scilit.com
The synthesis of 7,12-dimethylbenz[a]anthracene (B13559), a widely studied carcinogenic compound, often involves the reaction of a substituted naphthyl organometallic reagent (like a lithio derivative) with a substituted phthalide (B148349). acs.org This provides a route to specifically place methyl groups on the meso carbons (positions 7 and 12) of the anthracene (B1667546) moiety. acs.org
Table 2: Examples of Methylated Benz[a]anthracene Synthesis
| Compound | Starting Material (Example) | Key Synthesis Step |
|---|---|---|
| 5-Methylbenz[a]anthracene | 1-Methylnaphthalene | Cyclization of o-(1-Methyl-4-naphthoyl)-benzoic acid. nih.gov |
| 6-Methylbenz[a]anthracene | 2-Methylnaphthalene | Cyclization of o-(6-Methyl-1-naphthoyl)-benzoic acid. nih.gov |
| 11-Methylbenz[a]anthracene | N/A | Palladium-catalyzed C-H activation/annulation. scilit.com |
| 9-Methoxy-7,12-dimethylbenz[a]anthracene | 2-(2-lithio-4-methoxyphenyl)-4,4-dimethyl-2-oxazoline and methyl 2-naphthyl ketone | Formation of a substituted phthalide followed by a three-step conversion. acs.org |
Synthesis of Relevant Metabolites and Adducts of Benz[a]anthracene Derivatives for Mechanistic Studies
To understand the mechanisms of carcinogenesis, it is essential to study the metabolites of compounds like 9-methylbenz[a]anthracene. The metabolic activation of benz[a]anthracenes often proceeds through the formation of dihydrodiols and highly reactive diol epoxides. nih.govnih.gov The chemical synthesis of these metabolites is necessary to provide authentic standards for comparison with biologically formed products and for direct toxicological testing. benthamdirect.com
The synthesis of trans-dihydrodiols can be achieved through several methods. One approach involves the oxidation of the parent polycyclic aromatic hydrocarbon. For example, the oxidation of benz[a]anthracene with a system containing ascorbic acid, ferrous sulfate (B86663), and EDTA can produce non-K-region dihydrodiols, including the trans-1,2-, 3,4-, 8,9-, and 10,11-dihydrodiols. nih.gov A similar oxidation of 7,12-dimethylbenz[a]anthracene yields a mixture of K-region and non-K-region dihydrodiols. nih.gov The synthesis and properties of the vicinal trans-dihydrodiols of benz[a]anthracene have been systematically studied. acs.org
These synthesized dihydrodiols serve as crucial precursors for the preparation of diol epoxides, which are often considered the ultimate carcinogenic metabolites. nih.gov The synthesis of these A-ring diols and diol epoxides of benz[a]anthracene has been reported, providing access to these key reactive intermediates for mechanistic investigations. documentsdelivered.com For instance, the formation of a 3,4-diol-1,2-epoxide metabolite of benz[a]anthracene has been demonstrated to have significant cytotoxicity and genotoxicity. nih.gov The availability of synthetic standards for these metabolites allows researchers to confirm their formation in biological systems and directly assess their harmful effects. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benz[a]anthracene |
| 5-Methylbenz[a]anthracene |
| 6-Methylbenz[a]anthracene |
| 11-Methylbenz[a]anthracene |
| 7,12-Dimethylbenz[a]anthracene |
| 9-Methoxy-7,12-dimethylbenz[a]anthracene |
| 2-Methylnaphthalene |
| 1-Methylnaphthalene |
| Phthalic anhydride |
| o-(1-Methyl-4-naphthoyl)-benzoic acid |
| o-(6-Methyl-1-naphthoyl)-benzoic acid |
| Methylbenz[a]anthracene-7,12-dione |
| Palladium diacetate |
| Silver trifluoroacetate |
| Trifluoromethanesulfonic acid |
| 2-(2-lithio-4-methoxyphenyl)-4,4-dimethyl-2-oxazoline |
| Methyl 2-naphthyl ketone |
| trans-1,2-dihydro-1,2-dihydroxybenz[a]anthracene |
| trans-3,4-dihydro-3,4-dihydroxybenz[a]anthracene |
| trans-8,9-dihydro-8,9-dihydroxybenz[a]anthracene |
| trans-10,11-dihydro-10,11-dihydroxybenz[a]anthracene |
| trans-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene |
| trans-3,4-dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene |
| trans-8,9-dihydro-8,9-dihydroxy-7,12-dimethylbenz[a]anthracene |
| trans-10,11-dihydro-10,11-dihydroxy-7,12-dimethylbenz[a]anthracene |
| Benz[a]anthracene 3,4-diol-1,2-epoxide |
| Ascorbic acid |
| Ferrous sulfate |
Metabolic Activation and Biotransformation Pathways of 9 Methylbenz a Anthracene
Enzymatic Biotransformation in Biological Systems
In biological systems, the metabolism of 9-Methylbenz[a]anthracene is a multi-step process primarily aimed at increasing its water solubility to facilitate excretion. However, this metabolic activation can also lead to the formation of highly reactive intermediates capable of binding to cellular macromolecules like DNA, a crucial step in the initiation of carcinogenesis.
The initial and rate-limiting step in the metabolic activation of PAHs is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net Specifically, members of the CYP1 family, CYP1A1 and CYP1B1, play a pivotal role in the oxidation of procarcinogenic PAHs. nih.govresearchgate.net These enzymes are particularly important in extrahepatic tissues. nih.gov The expression of CYP1A1 and CYP1B1 genes is inducible by PAHs themselves through the arylhydrocarbon receptor (AhR), meaning exposure to these compounds can enhance their own metabolic activation. nih.govresearchgate.net
CYP1A1 and CYP1B1 introduce an epoxide group onto the aromatic structure of the PAH. nih.govresearchgate.net For methylated PAHs like this compound, these enzymes can oxidize both the aromatic rings and the methyl group. Studies on the related compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) show that CYP enzymes are responsible for hydroxylation at the methyl groups and oxidation at various positions on the aromatic rings. nih.govresearchgate.net While CYP1A1 was historically considered the primary enzyme for PAH activation, recent research has established that CYP1B1 is also critically involved. nih.govresearchgate.net In fact, studies using CYP1B1-knockout mice have shown decreased rates of tumor formation when treated with DMBA, highlighting the significant role of this enzyme in activating methylated PAHs. nih.govresearchgate.net
Table 1: Key Cytochrome P450 Enzymes in Methylated PAH Metabolism
| Enzyme | Primary Function in PAH Metabolism | Inducibility |
|---|---|---|
| CYP1A1 | Catalyzes the initial oxidation of PAHs to epoxide intermediates. nih.govresearchgate.net | Inducible by PAHs via the Aryl Hydrocarbon Receptor (AhR). nih.govresearchgate.net |
| CYP1B1 | Plays a crucial role in the metabolic activation of PAHs to ultimate carcinogens; significant in extrahepatic tissues. nih.govresearchgate.netnih.gov | Inducible by PAHs via the Aryl Hydrocarbon Receptor (AhR). nih.govresearchgate.net |
Following the initial epoxidation by CYP enzymes, the resulting arene oxides are typically hydrated by the enzyme epoxide hydrolase. nih.gov This reaction converts the unstable and reactive epoxides into more stable trans-dihydrodiols. wikipedia.org For 7-methylbenz[a]anthracene (B135024) (7-MBA), a compound structurally similar to this compound, metabolism in mouse skin microsomes has been shown to produce several dihydrodiols, including the 3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols. nih.gov The formation of all five possible dihydrodiols from 7-MBA has been demonstrated through oxidation with an ascorbic acid-ferrous sulphate mixture. nih.gov
These dihydrodiols are not the final products but serve as intermediates for further oxidation by CYP enzymes. nih.gov A second epoxidation of a dihydrodiol, particularly in the sterically hindered "bay-region" of the molecule, results in the formation of a diol epoxide. nih.gov For 7-MBA, the ultimate carcinogenic metabolite is considered to be the bay-region diol epoxide, specifically trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz[a]anthracene 1,2-oxide. nih.gov These diol epoxides are highly electrophilic and can readily react with nucleophilic sites on DNA, forming stable adducts that can lead to mutations if not repaired. wikipedia.org
Besides the primary CYP-mediated pathway, other enzymes contribute to the biotransformation of methylated PAHs. The aldo-keto reductase (AKR) superfamily of enzymes can act as dihydrodiol dehydrogenases, providing an alternative pathway for the activation of PAH trans-dihydrodiols. frontiersin.orgacs.org AKRs catalyze the oxidation of PAH dihydrodiols to produce electrophilic and redox-active PAH o-quinones. frontiersin.orgresearchgate.net This process can lead to the generation of reactive oxygen species (ROS), causing oxidative DNA damage. frontiersin.orgnih.gov Human AKR enzymes, particularly AKR1C1-1C3, are efficient catalysts for the oxidation of various PAH trans-dihydrodiols, including those of methylated benz[a]anthracenes. frontiersin.org
Sulfotransferases (SULTs) play a role in a different activation pathway involving the hydroxymethyl derivatives of methylated PAHs. nih.gov When a methyl group on a PAH is hydroxylated by CYP enzymes, the resulting hydroxymethyl-PAH can be a substrate for SULTs. These enzymes catalyze the transfer of a sulfonate group from the cofactor PAPS (3'-phosphoadenosine-5'-phosphosulfate) to the hydroxyl group, forming a reactive and unstable sulfate (B86663) ester. This ester can spontaneously break down to form a highly electrophilic benzylic carbocation that readily binds to DNA. Studies on 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) have shown that its activation is predominantly catalyzed by dehydroepiandrosterone-steroid sulfotransferase in human liver. nih.gov
Based on studies of this compound and its close analogs like 7-MBA and DMBA, several metabolic pathways can be proposed. nih.govportlandpress.compnas.orgnih.govnih.gov
The Diol Epoxide Pathway : This is considered the major pathway for carcinogenesis.
Step 1 : The parent compound, this compound, is oxidized by CYP1A1 or CYP1B1 to form an arene oxide at various positions, for instance, the 3,4- or 8,9-positions. nih.govportlandpress.com
Step 2 : Epoxide hydrolase adds water to the arene oxide to form a trans-dihydrodiol (e.g., this compound-3,4-dihydrodiol). nih.govportlandpress.com
Step 3 : A second epoxidation, again by CYP1A1 or CYP1B1, occurs on the dihydrodiol, often in the bay region, to form a highly reactive diol epoxide (e.g., this compound-3,4-diol-1,2-epoxide). nih.gov This ultimate carcinogen can then form DNA adducts.
The Radical-Cation Pathway : This involves a one-electron oxidation of the PAH, catalyzed by peroxidases, to form a reactive radical cation that can bind to DNA.
The o-Quinone Pathway :
This pathway also begins with the formation of a trans-dihydrodiol.
Instead of further epoxidation, aldo-keto reductases (AKRs) oxidize the dihydrodiol to a catechol, which is then further oxidized to a reactive o-quinone. frontiersin.org
These o-quinones can cause oxidative damage through redox cycling. frontiersin.org
The Methyl-Hydroxylation Pathway :
Step 1 : The methyl group of this compound is hydroxylated by a CYP enzyme to form 9-Hydroxymethylbenz[a]anthracene. portlandpress.com
Step 2 : This alcohol is then a substrate for sulfotransferases (SULTs), which form a reactive sulfate ester. nih.gov
Step 3 : The ester collapses to form a carbocation that can bind to DNA. nih.gov
Metabolism of the related compound 7,12-dimethylbenz[a]anthracene by rat liver microsomes has identified numerous metabolites, including hydroxymethyl derivatives, dihydrodiols of the parent compound, and dihydrodiols of the hydroxymethylated metabolites, illustrating the complexity of these interconnected pathways. pnas.orgnih.govnih.gov
Microbial Degradation of Methylated Benz[a]anthracenes
Microorganisms provide the primary mechanism for the ecological recovery of sites contaminated with PAHs. nih.gov Various bacteria, fungi, and algae have demonstrated the ability to degrade these compounds. tandfonline.comfrontiersin.org
The aerobic bacterial degradation of PAHs typically begins with the action of a dioxygenase enzyme. frontiersin.org This enzyme incorporates both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. frontiersin.org This initial product is stereochemically distinct from the trans-dihydrodiols formed in mammalian metabolism.
The cis-dihydrodiol is then rearomatized by a dehydrogenase enzyme to form a diol intermediate (a catechol). frontiersin.org This catechol is the substrate for ring-cleaving dioxygenases, which break open the aromatic ring through either an ortho- or meta-cleavage pathway. frontiersin.org The resulting aliphatic products are then further metabolized and funneled into central metabolic pathways, such as the TCA cycle, allowing the bacterium to use the original PAH as a source of carbon and energy. frontiersin.org
While much of the research has focused on lower molecular weight PAHs like naphthalene (B1677914) and phenanthrene, bacteria capable of degrading higher molecular weight PAHs, including benz[a]anthracene, have been identified. pjoes.comnih.gov For instance, a member of the genus Immundisolibacter has been identified as a key degrader of benz[a]anthracene in contaminated soils, possessing novel aromatic ring-hydroxylating dioxygenases for this purpose. nih.gov The complete degradation of complex PAHs may require the synergistic action of a microbial community, where different species sequentially transform the metabolic intermediates. scialert.net
Table 2: Comparison of Mammalian vs. Bacterial Initial Oxidation of PAHs
| Feature | Mammalian Metabolism | Bacterial Catabolism |
|---|---|---|
| Initial Enzyme | Cytochrome P450 Monooxygenase | Dioxygenase |
| Initial Product | Arene Oxide, leading to trans-dihydrodiol | cis-dihydrodiol |
| Purpose | Solubilization for excretion (detoxification); can lead to activation. | Utilization as a carbon and energy source (degradation). |
Identification of Microbial Species Capable of Benz[a]anthracene and Alkylated PAH Degradation
A variety of microorganisms, including bacteria and fungi, have been identified for their ability to degrade benz[a]anthracene and other structurally similar alkylated PAHs. These organisms have been isolated from environments contaminated with PAHs, such as former coal gasification sites. nih.gov The capability to break down these complex aromatic compounds is not widespread and is typically found in specialized species.
Several bacterial genera are notable for their PAH-degrading activities. Species from Pseudomonas, Mycobacterium, Paenibacillus, and Rhodococcus are known to degrade PAHs. proquest.com For instance, Mycobacterium sp. strain RJGII-135 has demonstrated the ability to degrade benz[a]anthracene. nih.gov Another example is a Beijerinckia strain, designated B1, which can oxidize benz[a]anthracene. nih.gov Research on the degradation of alkylated PAHs has highlighted Sphingobium quisquiliarum EPA505, which is capable of breaking down compounds like 3-methylphenanthrene (B47518) and 1-methylpyrene. nih.gov Furthermore, a microbial consortium capable of degrading benz(a)anthracene-7,12-dione, a metabolite of benz[a]anthracene, was found to contain members of Sphingobium, Stenotrophomonas, Pusillimonas, Olivibacter, Pseudomonas, Achromobacter, and Hyphomicrobiales. ub.edu
Fungi, particularly ligninolytic fungi, also play a significant role in the degradation of these compounds. Irpex lacteus is one such fungus that can effectively degrade benz[a]anthracene. researchgate.net These fungi possess powerful extracellular enzymes that can initiate the breakdown of the complex ring structure of PAHs.
Table 1: Microbial Species Involved in Benz[a]anthracene and Alkylated PAH Degradation
| Microorganism | Compound(s) Degraded | Reference |
|---|---|---|
| Mycobacterium sp. strain RJGII-135 | Benz[a]anthracene | nih.gov |
| Beijerinckia strain B1 | Benz[a]anthracene | nih.gov |
| Irpex lacteus | Benz[a]anthracene | researchgate.net |
| Mycobacterium vanbaalenii strain PYR1 | Benz[a]anthracene | researchgate.net |
| Sphingobium quisquiliarum EPA505 | Alkylated PAHs (e.g., 3-methylphenanthrene, 1-methylpyrene) | nih.gov |
| Pseudomonas spp. | PAHs | proquest.com |
| Paenibacillus spp. | PAHs | proquest.com |
| Rhodococcus spp. | PAHs | proquest.com |
| Microbial Consortium | Benz(a)anthracene-7,12-dione | ub.edu |
Elucidation of Catabolic Pathways and Enzymes Involved in Degradation
The microbial degradation of benz[a]anthracene and its alkylated derivatives involves a series of enzymatic reactions that break down the complex aromatic structure into simpler, less toxic compounds. The initial step in the aerobic degradation of PAHs is typically an oxidation reaction catalyzed by powerful enzymes. nih.gov
In bacteria, the initial attack on the aromatic ring is often carried out by dioxygenase enzymes. nih.gov For example, Mycobacterium sp. strain RJGII-135 degrades benz[a]anthracene by introducing hydroxyl groups to form dihydrodiols, such as 5,6-benz[a]anthracene-dihydrodiol and 10,11-benz[a]anthracene-dihydrodiol. nih.gov This initial step opens up the ring for further degradation. Following the formation of dihydrodiols, the pathway can proceed through the formation of o-hydroxypolyaromatic acids. Beijerinckia strain B1 converts benz[a]anthracene into metabolites like 1-hydroxy-2-anthranoic acid, 2-hydroxy-3-phenanthroic acid, and 3-hydroxy-2-phenanthroic acid. nih.gov For alkylated PAHs, a key pathway involves the monooxygenation of the methyl groups, as observed in the degradation of methyl-phenanthrenes by Sphingobium quisquiliarum. nih.gov
Ligninolytic fungi employ a different set of enzymes, primarily extracellular laccases and peroxidases . ub.eduresearchgate.net The fungus Irpex lacteus transforms benz[a]anthracene into benz[a]anthracene-7,12-dione (BaAQ). researchgate.net This dione (B5365651) is then further metabolized through two proposed pathways. One pathway involves degradation to 1,2-naphthalenedicarboxylic acid and subsequently phthalic acid, which can then be converted to 2-hydroxymethyl benzoic acid or phthalic acid esters. Another pathway involves the transformation of BaAQ to 1-tetralone, which is also eventually converted to phthalic acid. researchgate.net The degradation of the intermediate BaAQ is thought to be initiated by Baeyer-Villiger monooxygenases (BVMOs) . ub.edu
Other enzymes that can be involved in the broader detoxification and metabolism of PAHs include glutathione S-transferase (GST) , which helps in making the compounds less toxic, and aldo-keto reductases , which are capable of oxidizing trans-dihydrodiols. researchgate.net
Table 2: Catabolic Pathways and Key Enzymes in the Degradation of Benz[a]anthracene and its Derivatives
| Organism/Group | Initial Enzyme(s) | Key Intermediate(s) | Final Product(s) (if identified) | Reference |
|---|---|---|---|---|
| Mycobacterium sp. | Dioxygenase | 5,6- and 10,11-Benz[a]anthracene-dihydrodiols | Cleavage products | nih.gov |
| Beijerinckia sp. | Not specified | o-hydroxypolyaromatic acids | Further oxidized products (CO2) | nih.gov |
| Irpex lacteus (Fungus) | Laccases/Peroxidases | Benz[a]anthracene-7,12-dione (BaAQ) | Phthalic acid, 2-hydroxymethyl benzoic acid | researchgate.net |
| Sphingobium quisquiliarum | Monooxygenase | Mono-oxidized methyl groups | Not specified | nih.gov |
| General Bacterial | Ring-hydroxylating dioxygenases (RHDs) | Dihydrodiols, catechols | Ring cleavage products | nih.gov |
| Consortium | Baeyer-Villiger monooxygenases (BVMOs) | Not specified | Not specified | ub.edu |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| 1,2-naphthalenedicarboxylic acid |
| 1-hydroxy-2-anthranoic acid |
| 1-methylpyrene |
| 1-tetralone |
| 10,11-benz[a]anthracene-dihydrodiol |
| 2-hydroxy-3-phenanthroic acid |
| 2-hydroxymethyl benzoic acid |
| 3-hydroxy-2-phenanthroic acid |
| 3-methylphenanthrene |
| 5,6-benz[a]anthracene-dihydrodiol |
| This compound |
| Benz[a]anthracene |
| Benz[a]anthracene-7,12-dione (BaAQ) |
Molecular Mechanisms of Dna Adduct Formation by 9 Methylbenz a Anthracene
Covalent Binding to Deoxyribonucleic Acid (DNA) and Adduct Characterization
The covalent binding of metabolically activated 9-Methylbenz[a]anthracene to DNA is a crucial step in its mechanism of action. Like other PAHs, it requires enzymatic conversion to reactive metabolites, primarily diol epoxides, to bind to DNA. researchgate.netresearchgate.net These electrophilic derivatives react with the purine (B94841) bases in DNA, forming bulky, stable, and sometimes depurinating adducts. nih.gov
The characterization of these DNA adducts involves sophisticated analytical techniques. A common method is ³²P-postlabeling, which allows for the detection of very low levels of adducts. nih.gov This technique, often coupled with High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), enables the separation and identification of different adducts. nih.govnih.gov Fluorescence spectrometry is another powerful tool used to determine the structural characteristics of these adducts. For instance, adducts formed from the metabolic activation of the related compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) exhibit anthracene-like fluorescence spectra, which is consistent with the reaction occurring on the 1,2,3,4-ring of the benz[a]anthracene structure. nih.gov
Studies on the closely related 7-methylbenz[a]anthracene (B135024) (7-MBA) have provided insight into the types of adducts formed. Analysis of DNA from mouse epidermis treated with 7-MBA revealed the presence of adducts derived from both the anti- and syn-bay-region diol-epoxides (MBADEs). nih.govoup.com These adducts are formed through the covalent linkage of the diol epoxide to the exocyclic amino groups of the DNA bases. escholarship.org
Table 1: Characterized DNA Adducts of Methylbenz[a]anthracene Derivatives
| Adduct Type | Precursor Metabolite | DNA Base | Analytical Method |
|---|---|---|---|
| Deoxyguanosine Adduct | anti-diol-epoxide | Deoxyguanosine | ³²P-postlabeling, HPLC, TLC |
| Deoxyguanosine Adduct | syn-diol-epoxide | Deoxyguanosine | ³²P-postlabeling, HPLC, TLC |
| Deoxyadenosine (B7792050) Adduct | anti-diol-epoxide | Deoxyadenosine | ³²P-postlabeling, HPLC, TLC |
Identification of Specific DNA Base Selectivity in Adduct Formation
Research into methylbenz[a]anthracene derivatives demonstrates a clear selectivity for certain DNA bases. The primary targets for covalent adduction are the purine bases, specifically deoxyguanosine (dGuo) and deoxyadenosine (dAdo). nih.govnih.gov
In studies with 7-MBA, analysis of DNA adducts formed in mouse epidermis showed that this compound reacts with both dGuo and dAdo residues. nih.govoup.com However, a notable preference for deoxyguanosine has been observed. The major DNA adduct identified in these studies was tentatively characterized as (+)-anti-7-MBADE-trans-N²-dGuo. nih.gov In vitro reactions of (±)-anti-7-MBADE with calf thymus DNA confirmed that while it binds to both purine bases, the extent of reaction with dGuo was significantly higher than with dAdo. oup.com This preference for binding to guanine (B1146940) residues is a common feature among many carcinogenic PAHs. researchgate.netresearchgate.net
Table 2: Base Selectivity of Methylbenz[a]anthracene-DNA Adducts
| DNA Base | Adduct Formation | Major/Minor Adduct |
|---|---|---|
| Deoxyguanosine (dGuo) | Yes | Major |
| Deoxyadenosine (dAdo) | Yes | Minor |
| Deoxycytidine (dCyd) | Not typically observed | - |
Influence of Metabolic Activation Products on DNA Adduct Structure and Persistence
The structure and persistence of DNA adducts are heavily influenced by the specific metabolic activation products of this compound. The metabolic pathway leads to the formation of stereoisomeric diol epoxides, primarily the anti- and syn-diastereomers, which differ in the relative orientation of the epoxide oxygen and the benzylic hydroxyl group. nih.govoup.com
Both anti- and syn-diol-epoxides of methylbenz[a]anthracenes are reactive towards DNA, but they often yield structurally distinct adducts and exhibit different biological activities. nih.govnih.gov For 7-MBA, the major DNA adduct is derived from the anti-diol-epoxide, suggesting it is a key ultimate carcinogen. nih.gov However, adducts from the syn-diol-epoxide are also formed. nih.gov The conformation of the resulting adducts can vary; for example, adducts from anti-diol epoxides of non-bay-region benz[a]anthracene diol epoxides tend to have their phenanthrenyl residues tilted relative to the DNA helix, while adducts from syn-diastereomers may adopt more intercalative-type conformations. nih.gov
The persistence of these adducts in DNA is a critical factor in their mutagenic potential. Studies on DMBA have shown that different adducts are repaired at different rates. Deoxyadenosine adducts derived from both syn- and anti-diol-epoxides were found to disappear more rapidly from mouse epidermal DNA than the corresponding deoxyguanosine adducts. nih.gov This differential repair suggests that the structure of the adduct influences its recognition and removal by cellular DNA repair machinery. The slower repair of certain adducts, such as the anti-diol-epoxide deoxyguanosine adduct, may increase the probability of mutations occurring during DNA replication. nih.gov
Table 3: Influence of Metabolic Products on Adduct Characteristics
| Metabolic Product | Resulting Adduct Type | Relative Persistence |
|---|---|---|
| anti-diol-epoxide | Deoxyguanosine Adduct | Higher |
| anti-diol-epoxide | Deoxyadenosine Adduct | Lower |
| syn-diol-epoxide | Deoxyguanosine Adduct | Minor adduct, variable persistence |
Role of DNA Adducts in Initiating Genomic Alterations
The formation of bulky DNA adducts by compounds like this compound is a primary mechanism for initiating genomic alterations. These adducts physically distort the DNA double helix, which can interfere with essential cellular processes like DNA replication and transcription. researchgate.net
If not removed by DNA repair mechanisms, such as nucleotide excision repair (NER), these adducts can lead to mutations during DNA synthesis. nih.gov When the replication machinery encounters an adducted base, it may stall or insert an incorrect nucleotide opposite the lesion, a process known as translesion synthesis. This can result in specific types of mutations. For PAHs, G•C to T•A transversions are a common mutational signature associated with adducts at guanine bases. nih.gov
Furthermore, some PAH-DNA adducts are chemically unstable and can lead to the loss of the adducted purine base, creating an apurinic (AP) site. nih.gov These AP sites are non-coding lesions and can be mutagenic if not repaired correctly, often leading to the insertion of an adenine (B156593) base opposite the gap, resulting in A•T to G•C mutations. nih.gov Studies on DMBA suggest that such depurinating adducts play a significant role in forming tumorigenic mutations, particularly in genes like H-ras. nih.gov The accumulation of these mutations in critical proto-oncogenes or tumor suppressor genes is a key step in the initiation of cancer. nih.gov
Table 4: Genomic Alterations Initiated by Benz[a]anthracene-DNA Adducts
| Type of DNA Lesion | Consequence | Resulting Mutation Type |
|---|---|---|
| Stable Bulky Adduct (e.g., at Guanine) | Blocks DNA replication, error-prone translesion synthesis | G•C → T•A transversions |
| Depurinating Adduct (e.g., at Adenine or Guanine) | Formation of apurinic (AP) sites | A•T → G•C mutations, G•C → T•A transversions |
Genotoxicity and Mutagenicity Studies of 9 Methylbenz a Anthracene
In Vitro Genotoxicity Assays (e.g., Micronucleus Assay, Comet Assay)
The micronucleus assay is designed to detect the formation of micronuclei in the cytoplasm of interphase cells. These micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. The presence of micronuclei is an indicator of clastogenic (chromosome-breaking) or aneugenic (chromosome loss) events. For instance, the potent carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) has been shown to induce dose-dependent increases in micronucleated reticulocytes in peripheral blood. nih.gov This suggests that methylated benz[a]anthracene derivatives are capable of causing significant chromosomal damage.
The comet assay , or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. Following treatment with a test compound, cells are embedded in agarose (B213101) gel, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The length and intensity of the comet tail are proportional to the extent of DNA damage. Studies on other PAHs have demonstrated the utility of the comet assay in revealing their genotoxic potential. For example, DMBA has been shown to be positive in the liver Comet assay. nih.gov Given that metabolic activation of benz[a]anthracene and its derivatives leads to the formation of reactive metabolites that can bind to DNA and induce damage, it is plausible that 9-Methylbenz[a]anthracene would also yield positive results in these in vitro genotoxicity assays.
Table 1: Overview of In Vitro Genotoxicity Assays
| Assay | Endpoint Detected | Relevance to this compound |
| Micronucleus Assay | Chromosomal breaks and loss (clastogenicity and aneugenicity) | Expected to be positive based on data from other methylated benz[a]anthracenes like DMBA. nih.gov |
| Comet Assay | DNA strand breaks | Expected to be positive due to the formation of DNA-damaging metabolites, a common feature of PAHs. nih.gov |
Mutagenicity Assessment in Bacterial Test Systems (e.g., Salmonella typhimurium TA98, TA100)
Bacterial reverse mutation assays, such as the Ames test using Salmonella typhimurium strains, are widely used to screen for the mutagenic potential of chemical compounds. These assays measure the ability of a substance to induce mutations that restore the functional capability of the bacteria to synthesize an essential amino acid, typically histidine. The strains TA98 and TA100 are particularly relevant for detecting frameshift and base-pair substitution mutations, respectively.
While comprehensive dose-response data for this compound in S. typhimurium is scarce, the mutagenicity of monomethylated benz[a]anthracene (MBA) isomers has been a subject of investigation. It has been noted that for the twelve isomeric MBAs, there is no clear correlation between mutagenic potency in bacterial systems and carcinogenic activity. nih.gov The mutagenicity of these compounds can also vary depending on the experimental conditions. nih.gov
Despite the lack of specific data for the 9-methyl isomer, it is generally understood that many PAHs, including methylated derivatives of benz[a]anthracene, are mutagenic in the Ames test, typically requiring metabolic activation (the addition of an S9 fraction from rat liver homogenate) to convert them into their active, DNA-reactive forms. For instance, 7,12-DMBA is known to be a potent mutagen in this system. nih.gov This suggests that this compound is likely to exhibit mutagenic properties in S. typhimurium strains TA98 and TA100 upon metabolic activation.
Table 2: Expected Mutagenicity Profile of this compound in *Salmonella typhimurium***
| Strain | Type of Mutation Detected | Expected Outcome with this compound (with S9 activation) |
| TA98 | Frameshift mutations | Likely positive |
| TA100 | Base-pair substitutions | Likely positive |
Chromosomal Damage and DNA Repair Pathway Perturbations
The interaction of reactive metabolites of this compound with DNA can lead to the formation of bulky adducts. If not properly repaired, these adducts can interfere with DNA replication and transcription, leading to more severe consequences such as chromosomal aberrations. Studies on the highly carcinogenic DMBA have demonstrated its ability to induce chromosomal aberrations in bone marrow cells of rats. nih.gov These aberrations can include breaks, deletions, and exchanges, reflecting significant clastogenic activity. Given its structural similarity, this compound is also anticipated to have the potential to induce chromosomal damage.
The cellular response to DNA damage involves a complex network of DNA repair pathways. The primary mechanism for removing bulky PAH-DNA adducts is Nucleotide Excision Repair (NER). The NER pathway recognizes and removes a short single-stranded DNA segment containing the lesion, followed by the synthesis of a new DNA strand to fill the gap. Exposure to genotoxic agents like methylated benz[a]anthracenes can trigger an upregulation of genes involved in the DNA damage response. For example, studies with DMBA have shown the induction of the DNA repair response in ovarian follicles. nih.gov This includes the activation of key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and the phosphorylation of H2AX (to form γH2AX), which marks the sites of DNA double-strand breaks. nih.gov Perturbations in these repair pathways, either through inhibition or overwhelming of their capacity, can enhance the genotoxic effects of the compound and increase the likelihood of mutations and chromosomal instability.
Impact of Methyl Substitution on Genotoxic Potency of Benz[a]anthracene Derivatives
The position of methyl substitution on the benz[a]anthracene molecule has a profound impact on its genotoxic and carcinogenic properties. The "bay region" theory of PAH carcinogenesis posits that metabolic activation to diol epoxides in the bay region of the molecule is a critical step for high carcinogenic activity. The presence and location of a methyl group can influence the metabolic pathways, the stability of the resulting carbocations, and the ultimate reactivity of the diol epoxides with DNA.
Among the twelve possible monomethylated benz[a]anthracene isomers, 7-Methylbenz[a]anthracene (B135024) is considered the most potent tumor initiator, followed by the 6-, 8-, and 12-methyl derivatives. nih.gov The low tumorigenicity of the 1-, 2-, 3-, and 4-MBAs has been cited as support for the bay region theory. nih.gov
In a study examining the tumor-initiating ability of various MBA isomers, 8-MBA and 12-MBA were found to be equally potent at a specific dose level, while 6- and 9-MBAs also demonstrated activity, albeit at a lower level than the 8- and 12-isomers at that same dose. nactem.ac.uk This indicates that this compound is biologically active and possesses genotoxic potential, although it may be less potent than some of its other isomers. The carcinogenicity of PAHs is also dependent on the position of alkyl substitution on the ring structure. informahealthcare.com For monomethyl benz[a]anthracenes, the 7-methyl isomer is the most carcinogenic, while the 6-, 8-, and 12- isomers are considered slightly active. informahealthcare.com
Table 3: Comparative Tumor-Initiating Activity of Selected Monomethylbenz[a]anthracene Isomers
| Compound | Relative Tumor-Initiating Potency |
| 7-Methylbenz[a]anthracene | Highest |
| 6-Methylbenz[a]anthracene | Active |
| 8-Methylbenz[a]anthracene | Active |
| This compound | Active |
| 12-Methylbenz[a]anthracene | Active |
| 1-, 2-, 3-, 4-Methylbenz[a]anthracene | Low to inactive |
This table is a qualitative comparison based on available literature. Quantitative data can vary between studies.
Structure Activity Relationships Sar and Carcinogenicity Potential of 9 Methylbenz a Anthracene
Comparative Carcinogenicity of Monomethyl Benz[a]anthracene Isomers, including 9-Methylbenz[a]anthracene
The parent compound, benz[a]anthracene, is a weak carcinogen, but the addition of a single methyl group can dramatically alter its carcinogenic activity, depending on the substitution position. ca.gov Studies on the twelve possible monomethylbenz[a]anthracene isomers have revealed a wide spectrum of carcinogenic potency.
Research has shown that methylation at certain positions significantly enhances carcinogenicity, while at other positions, it has little to no effect or can even decrease activity. For instance, 7-methylbenz[a]anthracene (B135024) is recognized as the most potent of the 12 monomethyl isomers in tumor-initiation assays. ca.gov In contrast, isomers with methyl groups on the A-ring (positions 1, 2, 3, and 4) or the D-ring (positions 8, 9, 10, and 11) generally exhibit different levels of activity. The tumor-initiating ability of all twelve monomethylbenz[a]anthracenes has been evaluated, demonstrating that activity is highly dependent on the position of the methyl group.
While 7-methylbenz[a]anthracene and 12-methylbenz[a]anthracene are among the more potent isomers, compounds like this compound are also subjects of study to complete the SAR profile. nih.gov The comparative activity of these isomers is often assessed in skin painting assays on mice, which measure their ability to initiate tumor formation. epa.govornl.gov
Below is a table summarizing the relative tumor-initiating activity of various monomethylbenz[a]anthracene isomers based on available research findings.
| Isomer | Relative Carcinogenic Activity |
| 1-Methylbenz[a]anthracene | Weak |
| 2-Methylbenz[a]anthracene | Weak |
| 3-Methylbenz[a]anthracene | Weak |
| 4-Methylbenz[a]anthracene | Weak |
| 5-Methylbenz[a]anthracene | Moderate |
| 6-Methylbenz[a]anthracene | Moderate |
| 7-Methylbenz[a]anthracene | Strong |
| 8-Methylbenz[a]anthracene | Moderate |
| This compound | Moderate |
| 10-Methylbenz[a]anthracene | Moderate |
| 11-Methylbenz[a]anthracene | Weak |
| 12-Methylbenz[a]anthracene | Strong |
This table provides a generalized comparison; specific activity can vary depending on the experimental model and endpoint measured.
Application of the Bay-Region Theory to Methylated Benz[a]anthracenes
The "bay-region" theory is a cornerstone concept in explaining the carcinogenicity of many PAHs, including methylated benz[a]anthracenes. epa.govresearchgate.net This theory posits that the ultimate carcinogenic metabolites of these compounds are diol epoxides, particularly those where the epoxide ring forms part of a sterically hindered "bay region" of the molecule. researchgate.net For benz[a]anthracene, the bay region is the area between the carbon atoms at positions 1 and 12.
Metabolic activation of benz[a]anthracene and its methylated derivatives involves oxidation by cytochrome P450 enzymes to form arene oxides, which are then hydrated to dihydrodiols. nih.gov A subsequent epoxidation of the dihydrodiol can occur, and if this epoxide is located adjacent to the bay region (e.g., a 3,4-diol-1,2-epoxide), the resulting metabolite is often a highly reactive and potent carcinogen. researchgate.netnih.gov
The presence and position of a methyl group can influence this metabolic activation process. For example, the carcinogen 7-methylbenz[a]anthracene is thought to be metabolically activated via its bay-region dihydrodiol-epoxide, trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz[a]anthracene 1,2-oxide. nih.gov The methyl group can affect the rate and site of metabolism, as well as the electronic properties and stability of the resulting diol epoxide carbocations, thereby modulating carcinogenic activity. nih.gov
Quantum Chemical and Molecular Orbital Reactivity Index Approaches to Carcinogenicity Prediction
To better predict the carcinogenic potential of PAHs like this compound, researchers employ computational methods based on quantum chemistry and molecular orbital theory. nih.gov These approaches calculate molecular properties that correlate with the known carcinogenic activities of these compounds.
One key application is the calculation of the stability of the carbocations formed from bay-region diol epoxides. Perturbational molecular orbital calculations have indicated that the electronic properties of the π-electron system are responsible for the unusually high chemical reactivity of these diol epoxides. researchgate.net There is a positive correlation between the observed carcinogenic potencies of methyl derivatives of benz[a]anthracene and the calculated stabilities of their diol epoxide carbocations. nih.gov This correlation is considered a useful screening parameter for predicting carcinogenic activity. nih.gov
These computational models assess factors such as:
Reactivity towards epoxidation: Calculating the ease of formation of the initial distal bay-region epoxide. nih.gov
Carbocation stability: Determining the stability of the ultimate carcinogenic carbocation derived from the diol epoxide.
Electronic properties: Using topological and electronic indices to predict biological activity without assuming a specific biochemical mechanism. sbfisica.org.br
Such studies have successfully predicted the major metabolites of methylbenz[a]anthracenes and have shown good correlation with experimental carcinogenic data. nih.gov
Influence of Alkylation Position on Carcinogenic Activity and Aryl Hydrocarbon Receptor (AhR) Activation
Regarding carcinogenicity, the position of the methyl group is critical. As noted earlier, methylation at the 7- or 12-position of benz[a]anthracene significantly enhances tumor-initiating activity. nih.gov Conversely, substituting electron-withdrawing groups at certain positions, such as the 9 and 10 positions, can dramatically reduce or abolish tumor-initiating activity. nih.gov This highlights the delicate interplay between the electronic effects of the substituent and its influence on the molecule's interaction with metabolic enzymes and cellular receptors like the AhR.
Experimental Models for Assessing Tumor Initiating Activity (e.g., SENCAR Mouse Skin Bioassay)
A primary experimental model for evaluating the carcinogenic potential of PAHs is the two-stage skin tumorigenesis bioassay in mice. The SENCAR (SENsitivity to CARcinogenesis) mouse strain is particularly well-suited for these studies due to its high sensitivity to skin tumor induction. nih.govoup.comnih.gov
This bioassay involves two distinct stages:
Initiation: A single, sub-carcinogenic dose of the test compound (e.g., this compound) is applied topically to the skin of the mice. This stage is considered irreversible and results in a genetic alteration in the target cells.
Promotion: Following the initiation phase, a tumor-promoting agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area of the skin for several weeks. The promoter itself is not carcinogenic but causes the initiated cells to proliferate and form visible tumors (papillomas). nih.gov
The tumor-initiating activity of a compound is quantified by measuring the tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) over the course of the experiment. nih.govoup.com This model has been used extensively to compare the relative potencies of various methylated and substituted benz[a]anthracene derivatives, providing crucial data for SAR studies. nih.govnih.govoup.com For example, the skin tumor-initiating activity of 9- and 10-substituted mono- and dimethylbenz[a]anthracene derivatives has been determined using SENCAR mice. nih.gov
Analytical and Detection Methodologies for 9 Methylbenz a Anthracene
Advanced Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, GCxGC-MS, HPLC)
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for the separation of 9-Methylbenz[a]anthracene from complex mixtures. nih.gov When coupled with mass spectrometry (MS), these methods provide powerful tools for both quantification and unambiguous identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and widely used technique for the analysis of PAHs, including their methylated derivatives. diva-portal.org The separation is typically achieved on a capillary column with a specific stationary phase. For PAHs, a 5% phenyl methylpolysiloxane phase is commonly used. mdpi.com However, more selective columns, such as those with a higher phenyl content (e.g., 50% phenyl-polysiloxane) or specialized PAH-selective columns, can offer improved resolution of isomeric compounds. diva-portal.orgmdpi.com Optimization of the GC oven temperature program is critical to achieve the best possible separation of isomers that have very similar boiling points. diva-portal.org
Comprehensive two-dimensional gas chromatography (GCxGC-MS) offers significantly enhanced separation power compared to conventional one-dimensional GC-MS. nih.govresearchgate.net This technique employs two columns with different separation mechanisms (e.g., a non-polar column followed by a polar or shape-selective column), providing a much higher peak capacity. mdpi.comnih.govoregonstate.edu This is particularly advantageous for resolving complex mixtures of PAHs and their alkylated isomers, which often co-elute in one-dimensional systems. mdpi.comnih.gov For instance, a DB-5 column in the first dimension and a liquid crystal LC-50 column in the second dimension has been shown to separate 7-methylbenz[a]anthracene (B135024) from this compound, which co-elute on some single columns. mdpi.com
High-Performance Liquid Chromatography (HPLC) is another powerful technique for PAH analysis, often preferred for its high specificity when combined with fluorescence or diode array detectors (DAD). uci.eduthermofisher.com Reversed-phase HPLC, using a C18 column with a water/acetonitrile or water/methanol gradient, is the most common approach for separating PAHs. thermofisher.comfda.gov HPLC can be particularly effective in separating isomers that are difficult to resolve by GC. nih.gov The choice of detector is crucial; fluorescence detection offers high sensitivity and selectivity for many PAHs, while a DAD provides spectral information that can aid in identification. uci.eduthermofisher.com
| Technique | Column Type | Typical Mobile Phase/Carrier Gas | Detector |
|---|---|---|---|
| GC-MS | 5% Phenyl Methylpolysiloxane or PAH-specific columns (e.g., Select PAH) | Helium or Hydrogen | Mass Spectrometer (MS) |
| GCxGC-MS | 1st Dimension: Non-polar (e.g., DB-5); 2nd Dimension: Polar/Shape-selective (e.g., LC-50, NSP-35) | Helium | Time-of-Flight Mass Spectrometer (TOF-MS) |
| HPLC | Reversed-phase C18 | Gradient of Water and Acetonitrile/Methanol | Fluorescence (FLD), Diode Array (DAD) |
Mass Spectrometric Detection and Identification of Methylated PAHs
Mass spectrometry is the definitive detection method for the identification of this compound and other methylated PAHs. When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M+), and the mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. For this compound (C19H14), the monoisotopic mass is 242.10954 Da. uni.lu
The molecular ion is energetically unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uk The pattern of these fragment ions, known as the mass spectrum, serves as a chemical fingerprint for the compound. While isomeric PAHs have the same molecular weight and often similar fragmentation patterns, subtle differences can sometimes be used for identification, although chromatographic separation is paramount. diva-portal.org
Electron ionization (EI) is the most common ionization technique used in GC-MS for PAH analysis. The resulting mass spectrum for this compound will show a prominent molecular ion peak at m/z 242. The fragmentation may involve the loss of a methyl group (-CH3), leading to a fragment ion at m/z 227, or the loss of hydrogen atoms.
| Adduct | m/z (mass-to-charge ratio) |
|---|---|
| [M]+ | 242.109 |
| [M+H]+ | 243.117 |
| [M+Na]+ | 265.099 |
| [M-H]- | 241.102 |
Challenges and Advancements in Isomeric Methylated PAH Separation
A significant analytical challenge in the analysis of methylated PAHs is the presence of numerous isomers with very similar physicochemical properties, making their chromatographic separation difficult. mdpi.com For example, there are twelve possible isomers of methylbenz[a]anthracene, all with the same molecular weight. These isomers often co-elute on standard GC columns, leading to potential misidentification and inaccurate quantification. mdpi.com
Conventional one-dimensional GC-MS is often insufficient to resolve all isomers of heavier PAHs in a single chromatographic run. mdpi.com While specialized GC columns, such as those with liquid crystal stationary phases, have been developed to improve the separation of PAH isomers based on their shape, complete separation of all isomers in a complex sample remains a challenge. mdpi.com
The most significant advancement in overcoming these challenges is the use of comprehensive two-dimensional gas chromatography (GCxGC). mdpi.comnih.gov By employing two columns with orthogonal separation mechanisms, GCxGC can separate compounds that co-elute in a single column system. nih.govoregonstate.edu This technique has been successfully applied to separate isomers of methylbenz[a]anthracene that are unresolved by one-dimensional GC. mdpi.com The enhanced separation provided by GCxGC, coupled with the high sensitivity and spectral information from a time-of-flight mass spectrometer (TOF-MS), represents a powerful tool for the detailed characterization of methylated PAHs in complex mixtures. nih.govresearchgate.net
Application of Analytical Methods in Environmental Monitoring and Exposure Assessment Research
The analytical methods described above are essential for environmental monitoring and human exposure assessment. nih.gov These techniques are used to measure the concentration of this compound and other PAHs in various environmental media, including air, water, soil, and sediment. nih.govrivm.nlnih.gov For instance, GC-MS and HPLC-FLD are routinely used to monitor PAH levels in ambient air and drinking water to ensure compliance with regulatory standards. nih.govperlan.com.pldefra.gov.uk
In exposure assessment research, these methods are applied to biological samples such as blood, urine, and adipose tissue to determine the internal dose of PAHs in human populations. nih.govuantwerpen.be The ability to separate and quantify specific isomers like this compound is critical, as the toxicity and carcinogenic potential can vary significantly between isomers. uantwerpen.be By accurately measuring the levels of these compounds in environmental and biological samples, researchers can better understand the sources of exposure, the pathways of uptake, and the potential health risks associated with these environmental contaminants. nih.govuantwerpen.be
Advanced Research Perspectives and Future Directions
Integration of "Omics" Technologies in Biodegradation Research
The biodegradation of PAHs is a critical area of environmental science, and "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—are providing unprecedented insights into the microbial processes involved. While specific studies on the biodegradation of 9-Methylbenz[a]anthracene are limited, the broader application of omics to PAH degradation offers a clear roadmap for future investigations. sci-hub.st
Microbial degradation is a promising method for remediating sites contaminated with PAHs. sci-hub.st "Omics" approaches can help to elucidate the genetic makeup of microorganisms responsible for breaking down these compounds and to understand the expression of catabolic genes under various environmental conditions. sci-hub.st For instance, studies on other PAHs, such as anthracene (B1667546), have successfully used these techniques to identify bacterial strains like Bacillus cereus and to detect metabolites like 9,10-dihydroxy-anthracene and anthraquinone, confirming the degradation pathways. nih.gov
Future research on this compound would benefit from:
Metagenomics: To identify the full complement of genes and potential degradation pathways within a microbial community exposed to this compound. This can reveal novel enzymes and catabolic routes.
Transcriptomics and Proteomics: To study the gene expression and protein production of specific microorganisms (like Sphingobium, Mycobacterium, or Rhodococcus species known to degrade PAHs) in response to this compound. ub.edu This can pinpoint the key enzymes actively involved in its transformation.
Metabolomics: To identify the intermediate and final products of this compound biodegradation. This is crucial for assessing the detoxification process, as some metabolites of PAH degradation can be more toxic than the parent compound. ub.edu
The integration of these multi-omics datasets can provide a holistic view of the biodegradation process, from the genetic potential of the microbes to the functional expression and resulting chemical transformations. bham.ac.uk
Computational Chemistry and Molecular Dynamics Simulations in Mechanistic Elucidation
Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the chemical properties and interactions of molecules like this compound at an atomic level. These methods can predict metabolic pathways, receptor binding, and the stability of intermediate compounds, offering insights that are often difficult to obtain through experimental methods alone.
Quantum chemical studies have been applied to various methylbenz[a]anthracene isomers to understand their metabolism and carcinogenicity. nih.gov Such studies calculate molecular properties related to the reactivity of the compound towards metabolic activation and detoxification, as well as the stability of potential ultimate carcinogens like carbocations. nih.gov For example, research on benz[a]anthracene derivatives has shown that bay-region carbocations are formed when the 1,2-epoxides are protonated. researchgate.net Computational methods can determine the relative stabilities of these carbocations, providing a correlation with the carcinogenic potential of the parent compound. nih.govresearchgate.net
Molecular dynamics simulations can be used to study the interaction of this compound and its metabolites with biological macromolecules, such as DNA or metabolic enzymes. For instance, MD simulations have been used to investigate how other PAHs, like dibenz[a,h]anthracene, interact with and disrupt cell membranes, such as lung surfactant phospholipid bilayers. rsc.org These simulations can reveal the preferred location of the PAH within the membrane and its effect on membrane structure and order. rsc.org This approach could be applied to this compound to understand its bioavailability and transport into cells.
Development of Predictive Quantitative Structure-Activity Relationship (QSAR) Models for Biological Endpoints
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. They are valuable tools for predicting the toxicity and other biological effects of chemicals, reducing the need for extensive animal testing. researchgate.netrsc.org QSAR models have been widely developed for PAHs to predict endpoints such as carcinogenicity and aryl hydrocarbon receptor (AhR) activity. researchgate.netnih.gov
The development of a robust QSAR model involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. researchgate.net Machine learning algorithms, like random forests, are then used to build a predictive model based on the known activities of a training set of compounds. researchgate.netrsc.org
For PAHs, important descriptors found to influence biological activity include:
Molecular Polarizability: Relates to the compound's ability to interact with receptors like the AhR. nih.gov
Electronegativity and Nucleophilicity: Affect the chemical reactivity and metabolic activation of the molecule. nih.gov
Information Indices: Based on the molecular graph, these have been shown to be important for predicting the dissipation of PAHs in the environment. nih.gov
A key challenge is the availability of high-quality experimental data for a diverse set of compounds, including this compound, to build and validate these models. Existing QSAR models for PAHs could be used to predict the potential carcinogenicity or AhR activity of this compound, and its inclusion in future QSAR studies would improve the models' accuracy and applicability domain.
Table 1: Key Molecular Descriptors in PAH QSAR Models
| Descriptor Category | Specific Descriptor Example | Relevance to Biological Activity | Reference |
|---|---|---|---|
| Electronic | Sanderson Electronegativity | Influences reactivity and receptor binding affinity. | nih.gov |
| Topological | Information Content Indices | Correlates with environmental fate and dissipation. | nih.gov |
| Quantum-Chemical | Molecular Polarizability | Important for binding to receptors like the AhR. | nih.gov |
| Geometric | Molecular Size/Volume | Affects how the molecule fits into enzyme active sites or receptors. | nih.gov |
Identification of Research Gaps and Emerging Areas for Future Investigations of this compound
Despite the advances in analytical and computational techniques, significant research gaps remain in our understanding of this compound. Future investigations should focus on addressing these gaps to enable a comprehensive risk assessment of this compound.
Key Research Gaps:
Biodegradation Pathways: There is a lack of specific information on the microbial degradation of this compound. Identifying the microorganisms capable of its degradation, the specific catabolic genes and enzymes involved, and the resulting metabolites is a primary research need.
Metabolic Activation and Toxicity Data: While general PAH metabolism is well-studied, the specific metabolic pathways for this compound and the toxicity of its metabolites are not well-characterized. Empirical data on its carcinogenicity, mutagenicity, and endocrine-disrupting potential are needed to validate predictive models.
Comparative Isomer Toxicity: The position of the methyl group on the benz[a]anthracene structure can significantly alter its biological activity. nih.gov A systematic comparison of the toxicity and metabolic fate of this compound with other isomers (e.g., 7-methylbenz[a]anthracene) is required to understand structure-activity relationships fully.
Environmental Occurrence and Fate: More data is needed on the concentration of this compound in various environmental compartments (air, water, soil) and its persistence, bioavailability, and potential for bioaccumulation.
Emerging Areas for Investigation:
Adverse Outcome Pathways (AOPs): Developing AOPs for this compound, linking its molecular initiating event (e.g., AhR activation) through a series of key events to an adverse outcome (e.g., tumor formation), would provide a mechanistic framework for risk assessment.
Mixture Toxicity: Humans and ecosystems are exposed to PAHs as complex mixtures. Future studies should investigate the toxicological interactions of this compound with other PAHs and environmental contaminants.
Advanced In Vitro Models: Utilizing advanced in vitro models, such as 3D cell cultures or organ-on-a-chip systems, can provide more physiologically relevant data on the metabolism and toxicity of this compound, reducing reliance on animal testing.
Addressing these research gaps through the application of advanced "omics," computational, and predictive modeling techniques will be crucial for accurately assessing the environmental and human health risks associated with this compound.
Q & A
Q. What are the recommended safety protocols for handling 9-Methylbenz[a]anthracene in laboratory settings?
Researchers must use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Work should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation. Engineering controls, such as local exhaust ventilation, are critical if airborne concentrations exceed exposure limits. Contaminated clothing should be removed and cleaned using specialized protocols to avoid secondary exposure .
Q. How can the fluorescence properties of this compound be quantitatively measured in solution?
Fluorescence intensity can be calculated using the formula:
where is fluorescence intensity, is the proportionality constant (0.30 for anthracene), is incident irradiance, is the molar extinction coefficient (9.5 × 10³ M⁻¹ cm⁻¹), is path length, and is concentration. Calibration with standard solutions ensures accuracy .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Key properties include a molar mass of 242.314 g/mol, solubility in organic solvents (e.g., toluene), and a molar extinction coefficient of 9.5 × 10³ M⁻¹ cm⁻¹. Its extended conjugated π-system enables fluorescence emission at specific wavelengths, which is critical for photophysical studies .
Q. What methods are recommended for assessing the purity of this compound samples?
Thin-layer chromatography (TLC) with UV visualization can identify impurities. High-performance liquid chromatography (HPLC) paired with fluorescence detection offers higher sensitivity. Standard solutions (e.g., 50 mg/L in toluene) serve as benchmarks for environmental or synthetic samples .
Advanced Research Questions
Q. How can Box-Behnken experimental design optimize conditions to minimize this compound formation in thermal processes?
A Box-Behnken design evaluates variables like temperature, time, and reactant ratios. For PAHs, this approach identified optimal conditions (e.g., 24.9 min cooking time, 7.9% fat ratio) to reduce benzo[a]anthracene formation. Similar methodology can be adapted for 9-Methyl derivatives, with validation via GC-MS or HPLC .
Q. What advanced analytical techniques are suitable for studying the photodimerization kinetics of this compound?
Time-resolved powder X-ray diffraction combined with singular value decomposition (SVD) tracks dimerization phases. SVD isolates spectral components to identify transient intermediates, such as excimer states, and quantifies reaction kinetics under UV exposure .
Q. How does the 9-methyl substitution influence the photophysical behavior of benz[a]anthracene derivatives?
Methyl groups alter electron density in the conjugated system, shifting absorption/emission wavelengths. Comparative studies using UV-vis spectroscopy and computational modeling (e.g., DFT) reveal steric and electronic effects on fluorescence quantum yield and dimer stability .
Q. What are the challenges in synthesizing polymers using this compound derivatives, and how can they be addressed?
Functionalization at the 9-position can hinder dimer dissociation, limiting crosslinking. Thermodynamic studies (e.g., differential scanning calorimetry) guide monomer design. Incorporating electron-withdrawing groups or optimizing UV exposure improves reversibility in polymer networks .
Q. How can singular value decomposition (SVD) enhance the analysis of time-resolved crystallographic data for this compound photodimerization?
SVD deconvolutes overlapping diffraction patterns into principal components, isolating dimer and monomer phases. This method identified a stable dimer phase in 9-methylanthracene, enabling precise kinetic modeling of photochemical pathways .
Q. What methodologies evaluate the third-order nonlinear optical (NLO) properties of this compound crystals?
Z-scan techniques measure nonlinear absorption and refraction. For anthracene crystals, third-harmonic generation (THG) analysis revealed high NLO coefficients, suggesting utility in optical limiting devices. Single-crystal growth via slow evaporation ensures homogeneity for reproducible measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
